ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE
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Overview
Description
ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE is a chemical compound with the molecular formula C9H17O5P. It is also known by its IUPAC name, ethyl 2-(diethoxyphosphoryl)acrylate. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl acrylate under basic conditions. The reaction typically requires a catalyst, such as sodium ethoxide, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of ethyl 2-diethoxyphosphorylprop-2-enoate often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphonates .
Scientific Research Applications
ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-diethoxyphosphorylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a phosphorylating agent, modifying proteins and other biomolecules. This modification can alter the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-diethylphosphonoacrylate
- Diethyl phosphite
- Ethyl acrylate
Uniqueness
ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE is unique due to its dual functional groups: the ethoxyphosphoryl and acrylate moieties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUXWCBODIJKDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)P(=O)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454713 |
Source
|
Record name | ethyl 2-diethylphosphonoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20345-61-3 |
Source
|
Record name | ethyl 2-diethylphosphonoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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